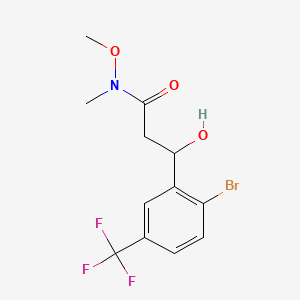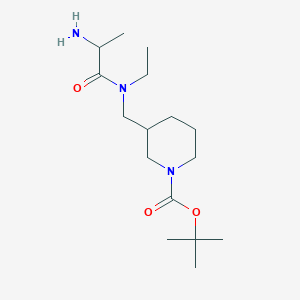
1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride is a compound that belongs to the class of azetidines and pyrrolidines. These compounds are known for their unique structural properties and potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both azetidine and pyrrolidine rings in the structure makes this compound particularly interesting for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is efficient for synthesizing functionalized azetidines. The reaction conditions often involve UV light irradiation to excite the imine component, which then undergoes cycloaddition with the alkene .
Industrial Production Methods: For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors . This approach is suitable for large-scale production due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of specific pathways or activation of others .
Comparison with Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound is an analogue of 1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride and has similar structural properties.
3-Allylazetidin-2-one: Another analogue with similar properties and applications.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: This compound also shares structural similarities and is used in similar research applications.
Uniqueness: this compound is unique due to the presence of both azetidine and pyrrolidine rings, which confer distinct chemical and biological properties. Its fluorine atom further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H14ClFN2 |
|---|---|
Molecular Weight |
180.65 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H13FN2.ClH/c8-6-1-2-10(5-6)7-3-9-4-7;/h6-7,9H,1-5H2;1H |
InChI Key |
DINITQFXNPCYFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1F)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



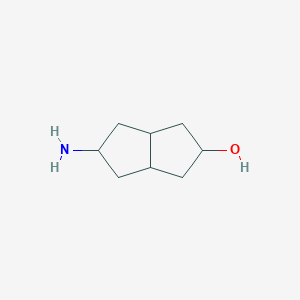
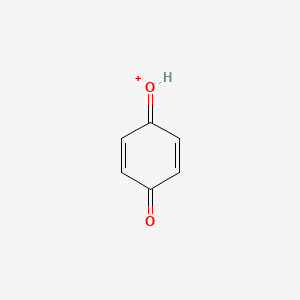
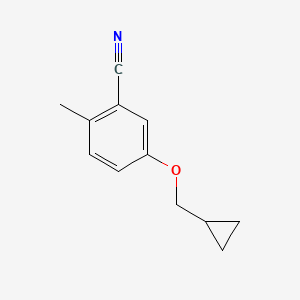
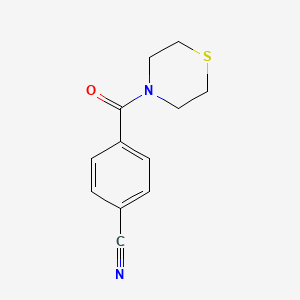
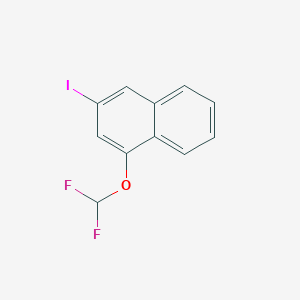
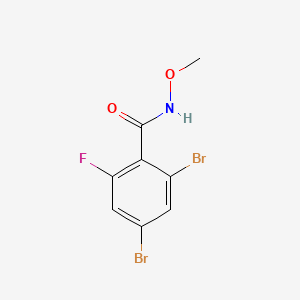
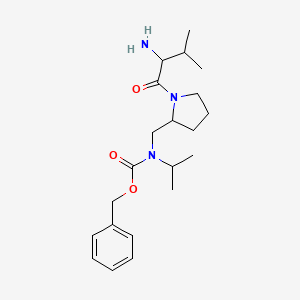
![2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14781135.png)
![4-[1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid](/img/structure/B14781140.png)

![[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14781148.png)
